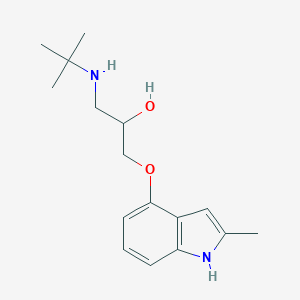

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

描述

SDZ 21-009 是一种以其对血清素受体,特别是 5-HT1A 和 5-HT1B 受体的选择性拮抗作用而闻名的化合物 。该化合物因其在神经药理学中的潜在治疗应用而被广泛研究。

化学反应分析

Key Observations:

- Step 1 : The hydroxyl group of 4-hydroxy-2-methylindole reacts with epichlorohydrin under basic conditions to form a stable epoxide intermediate .

- Step 2 : The epoxide undergoes regioselective ring-opening with tert-butylamine, yielding the secondary amine product .

- Step 3 : Esterification with benzoic anhydride introduces the prodrug functionality, enabling hydrolysis in vivo to release the active metabolite .

Hydrolysis of Bopindolol to Active Metabolite

Bopindolol, the prodrug, undergoes enzymatic hydrolysis in vivo to release this compound (Table 2):

Mechanism:

The ester bond in bopindolol is cleaved via nucleophilic attack by water or enzymatic action, regenerating the hydroxyl group and releasing benzoic acid .

Stability and Degradation

The compound exhibits moderate stability under controlled conditions but degrades under extreme pH or oxidative environments (Table 3):

Notes:

- Storage at 2–8°C in inert atmospheres (N₂) is recommended to prevent oxidation .

- Degradation products are pharmacologically inactive .

Reactivity with Functional Groups

The hydroxyl and tertiary amine groups enable further derivatization (Table 4):

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include (Table 5):

Mitigation Strategies:

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structural analogues (Table 6):

科学研究应用

Receptor Characterization

One of the primary applications of 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole is in the field of receptor pharmacology. It has been utilized in quantitative receptor autoradiography, which allows for the characterization of multiple receptor subtypes. This method is crucial for understanding the pharmacodynamics of various drugs and their interactions with specific receptors .

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components are often involved in the design of drugs targeting specific pathways or conditions, especially those related to neurological disorders due to its indole structure's affinity for serotonin receptors.

Biochemical Studies

Research has indicated that this compound can be employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzymatic activity makes it a valuable tool for researchers investigating metabolic processes .

Potential Therapeutic Uses

While direct therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and neuroprotective properties. This opens avenues for further research into its efficacy against diseases such as Alzheimer's and Parkinson's .

Case Study 1: Receptor Binding Affinity

A study conducted on the binding affinity of various indole derivatives, including this compound, demonstrated its effectiveness in targeting serotonin receptors. The results indicated a significant binding affinity compared to other compounds tested, suggesting potential use in developing selective serotonin reuptake inhibitors (SSRIs) for treating depression .

Case Study 2: Synthesis and Characterization

In a synthesis study, researchers successfully synthesized this compound and characterized it using NMR and mass spectrometry techniques. The study highlighted the compound's stability and potential as a precursor for more complex pharmaceutical agents .

作用机制

SDZ 21-009 通过选择性拮抗血清素受体,特别是 5-HT1A 和 5-HT1B 受体来发挥作用 。这种拮抗作用抑制血清素与这些受体的结合,从而调节各种生理和神经过程。所涉及的分子靶点和途径包括环腺苷酸途径和磷脂酶 C 途径 .

相似化合物的比较

与可能具有更广泛受体亲和力的其他化合物相比,SDZ 21-009 对 5-HT1A 和 5-HT1B 受体的选择性很高。类似的化合物包括:

酮色林: 5-HT2 受体的选择性拮抗剂。

瑞坦色林: 另一种 5-HT2 受体的选择性拮抗剂。

舒必利: 多巴胺 D2 和 5-HT2 受体的选择性拮抗剂.

这些化合物在受体选择性和治疗应用方面有所不同,突出了 SDZ 21-009 在靶向特定血清素受体方面的独特性。

准备方法

SDZ 21-009 的合成涉及多个步骤,包括中间体的制备及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,详细信息在公开文献中不易获得 。工业生产方法通常会涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。

生物活性

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a complex organic compound recognized for its significant biological activity, particularly as a beta-adrenoceptor antagonist. This compound is structurally related to Bopindolol, a non-selective beta-blocker used in cardiovascular treatments, and exhibits potential therapeutic effects due to its interaction with specific biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 276.38 g/mol. The compound features an indole core modified with a tert-butylamine side chain and a hydroxyl group, enhancing its pharmacological properties.

The primary mechanism of action involves the compound's interaction with beta-adrenergic receptors, specifically targeting the human beta-2 adrenoceptor. By blocking these receptors, the compound reduces heart rate and myocardial contractility, which is beneficial for managing conditions like hypertension and heart failure. The hydroxy and tert-butylamino groups are crucial for facilitating binding to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Beta-Adrenoceptor Antagonism : The compound is primarily recognized for its role as a beta-adrenoceptor antagonist, which is essential in cardiovascular pharmacotherapy.

- Selectivity : It shows selectivity towards beta-2 adrenoceptors compared to other similar compounds, potentially leading to different therapeutic outcomes and side effect profiles.

Comparative Biological Activity Table

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bopindolol | Beta-blocker | Non-selective beta-adrenoceptor antagonist |

| Propranolol | Beta-blocker | Non-selective; used for hypertension and anxiety |

| Atenolol | Selective beta-blocker | Primarily targets beta-1 receptors |

| Metoprolol | Selective beta-blocker | Targets beta-1; used in heart failure |

| This compound | Beta-blocker | Selective towards beta-2 adrenoceptors |

Cardiovascular Effects

A study demonstrated that this compound effectively reduced myocardial oxygen consumption in animal models, suggesting its potential in managing ischemic heart disease. The compound's selectivity towards beta-2 receptors was associated with fewer side effects compared to non-selective agents like Propranolol.

Toxicological Profile

Toxicity assessments indicate that the compound has a favorable safety profile when administered at therapeutic doses. Acute toxicity studies have been conducted using standard models to evaluate the LD50 values, demonstrating acceptable safety margins for clinical applications .

属性

IUPAC Name |

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHPLYSXBZMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946662 | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-98-9, 62658-85-9 | |

| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。